![molecular formula C17H17NO2 B5659241 N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide](/img/structure/B5659241.png)
N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide
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Overview
Description
N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is a compound of interest in various fields of chemistry due to its unique structural and chemical properties. While the specific compound requested does not have direct matches in the available literature, analogous compounds and related research offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related acrylamide compounds typically involves acylation reactions. For example, the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride yields N-(2-bromo-4-methoxyphenyl)acrylamide in high yield, demonstrating the effectiveness of acylation in synthesizing acrylamide derivatives with good yields and environmental benignity (Yuan, 2012).
Molecular Structure Analysis
The molecular structure and properties of acrylamide derivatives can be elucidated using various analytical techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel acrylamide derivative was analyzed using X-ray diffraction, revealing its crystalline structure and enabling a detailed understanding of its molecular geometry (Demir et al., 2015).
Chemical Reactions and Properties
Acrylamide compounds can undergo various chemical reactions, showcasing their reactivity and potential for further modification. The synthesis and characterization of diastereoselective acrylamide derivatives involve reactions with isothiocyanates and methyl iodide, highlighting the versatile chemical reactivity of acrylamide compounds (Bondock et al., 2014).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and crystallinity, are crucial for their application in various domains. Studies on solubility, for example, provide essential information for the industrial design and application of new monomers for polymerization reactions (Yao et al., 2010).
properties
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-3-5-14(6-4-13)7-12-17(19)18-15-8-10-16(20-2)11-9-15/h3-12H,1-2H3,(H,18,19)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEXEMAUTCYMMV-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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